molecular formula C8H6ClNO4 B077201 Methyl 4-chloro-3-nitrobenzoate CAS No. 14719-83-6

Methyl 4-chloro-3-nitrobenzoate

Cat. No.: B077201
CAS No.: 14719-83-6
M. Wt: 215.59 g/mol
InChI Key: XRTKWPWDSUNLHS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is typically found as a white to pale yellow crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-nitrobenzoate in chemical reactions involves the electrophilic nature of the nitro group, which makes the benzene ring more susceptible to nucleophilic attack. The chloro group, being an electron-withdrawing group, further activates the ring towards nucleophilic substitution . The molecular targets and pathways involved in its reactions are primarily related to its electrophilic and nucleophilic properties .

Properties

IUPAC Name

methyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTKWPWDSUNLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352833
Record name Methyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14719-83-6
Record name Methyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

To a Solution of 4-chloro-3-nitrobenzoic acid (5.0 g, 24.81 mmol) in 50 ml of methanol was added H2SO4 (2 ml, 37.02 mmol) and the reaction mixture was heated at 70° C. for 5 h. After completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure. Water (50 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was, dried (Na2SO4), filtered and concentrated to give the desired product (5.04 g, 94%).
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5 g
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2 mL
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50 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 10.0 g (49.6 mmol) of 4-chloro-3-nitrobenzoic acid in 100 ml of methanol was added dropwise 11.8 g (99.2 mmol) of thionyl chloride at 0° C. The reaction mixture was refluxed for 2 hours and the solvent was then distilled off under reduced pressure. Ice water was added to the resulting residue. The mixture was made basic by the addition of concentrated ammonium hydroxide. The mixture was extracted three times with ethyl acetate. The combined extracts were washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 10.9 g (>99%) of the desired methyl 4-chloro-3-nitro-benzoate.
Quantity
10 g
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11.8 g
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Quantity
100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chloro-3-nitrobenzoate
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Customer
Q & A

Q1: What are the key structural features of Methyl 4-chloro-3-nitrobenzoate?

A1: this compound molecules are primarily characterized by C-H⋯O interactions, forming chains parallel to the a-axis []. These chains are further stabilized by slipped π–π stacking between the benzene rings of neighboring molecules []. This stacking occurs with a centroid-to-centroid distance of 3.646 (2) Å and an interplanar distance of 3.474 Å, resulting in an offset of 1.106 Å [].

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